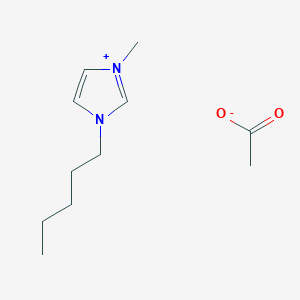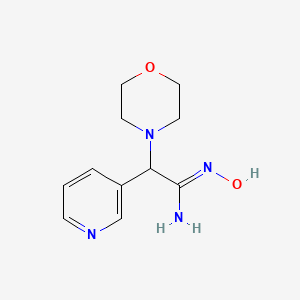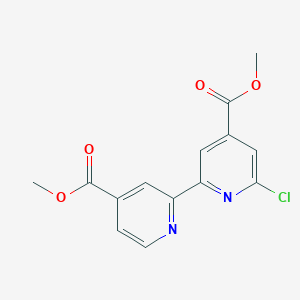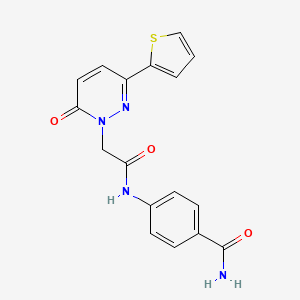![molecular formula C21H20N4O6S B14882696 2,3-dimethoxy-6-{(E)-[(2E)-{4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,3-thiazolidin-2-ylidene}hydrazinylidene]methyl}benzoic acid](/img/structure/B14882696.png)
2,3-dimethoxy-6-{(E)-[(2E)-{4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,3-thiazolidin-2-ylidene}hydrazinylidene]methyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD03621050 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD03621050 involves specific reaction conditions and reagents. One common method includes the use of trizma base as a ligand, reacting with metal ions such as magnesium, calcium, and barium at a temperature of 65°C . The reaction typically follows a stoichiometry of 1:1 (ligand to metal ion), resulting in the formation of metal-based complexes.
Industrial Production Methods: Industrial production of MFCD03621050 may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as crystallization, purification, and characterization using techniques like X-ray diffraction and Fourier-transform infrared spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions: MFCD03621050 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD03621050 include oxidizing agents, reducing agents, and catalysts. The conditions may vary depending on the desired reaction, such as temperature, pressure, and solvent used .
Major Products Formed: The major products formed from the reactions of MFCD03621050 depend on the type of reaction. For example, oxidation reactions may yield oxygenated products, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
MFCD03621050 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry In chemistry, it is used as a reagent for various synthetic reactions In biology, it may be used to study cellular processes and molecular interactionsIn industry, it is utilized in the production of specialized materials and chemicals .
Mécanisme D'action
The mechanism of action of MFCD03621050 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
MFCD03621050 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or reactivity. For example, compounds with similar metal-ligand complexes or those used in similar synthetic reactions . The comparison can help identify the distinct properties and advantages of MFCD03621050 in various applications.
Conclusion
MFCD03621050 is a versatile compound with significant potential in scientific research and industrial applications Its unique properties and reactivity make it a valuable tool for various fields, including chemistry, biology, medicine, and industry
Propriétés
Formule moléculaire |
C21H20N4O6S |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
6-[(E)-[(E)-[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C21H20N4O6S/c1-30-14-9-8-12(17(20(28)29)18(14)31-2)11-22-25-21-24-19(27)15(32-21)10-16(26)23-13-6-4-3-5-7-13/h3-9,11,15H,10H2,1-2H3,(H,23,26)(H,28,29)(H,24,25,27)/b22-11+ |
Clé InChI |
CQVCIBLDOOBUFU-SSDVNMTOSA-N |
SMILES isomérique |
COC1=C(C(=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC=CC=C3)C(=O)O)OC |
SMILES canonique |
COC1=C(C(=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


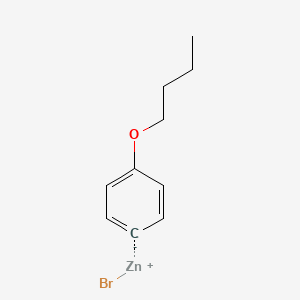
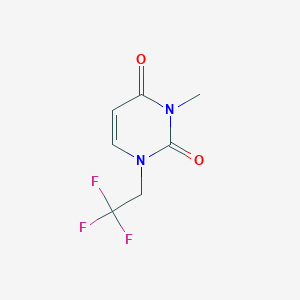
![2-((4,4-Difluorocyclohexyl)oxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14882621.png)
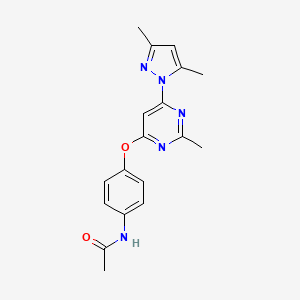
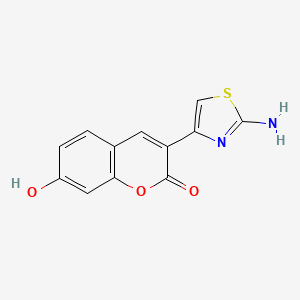

![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14882638.png)


